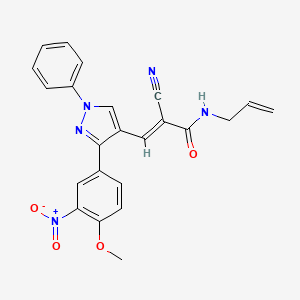
4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: Introduction of the 3-fluoro-4-methylbenzoyl and 4-nitrophenyl groups can be done through Friedel-Crafts acylation.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective oxidation.
Pyridin-3-ylmethyl Substitution: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new drugs.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The specific molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 4-(3-Fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 4-(4-Methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Uniqueness
The unique combination of functional groups in 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one distinguishes it from similar compounds. The presence of the fluoro and nitro groups can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
特性
CAS番号 |
618073-84-0 |
|---|---|
分子式 |
C24H18FN3O5 |
分子量 |
447.4 g/mol |
IUPAC名 |
(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18FN3O5/c1-14-4-5-17(11-19(14)25)22(29)20-21(16-6-8-18(9-7-16)28(32)33)27(24(31)23(20)30)13-15-3-2-10-26-12-15/h2-12,21,29H,13H2,1H3/b22-20+ |
InChIキー |
YJBRZSDPBUUUTO-LSDHQDQOSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])/O)F |
正規SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)
![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)



![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015424.png)
